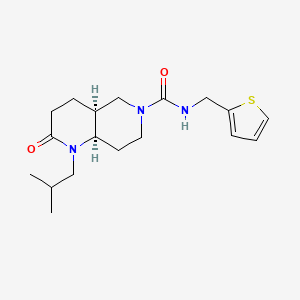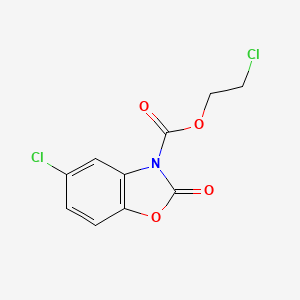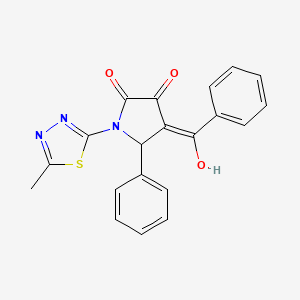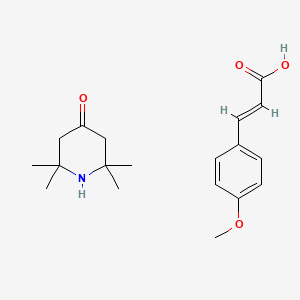![molecular formula C19H24ClN5O B5307671 3-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5307671.png)
3-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as a small molecule inhibitor and has been studied for its ability to target specific enzymes and proteins in the body. In
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide involves the inhibition of specific enzymes and proteins. This compound has been shown to selectively target and inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting these enzymes, this compound can disrupt the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on its mechanism of action. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of specific protein kinases. Additionally, this compound has been shown to reduce inflammation by inhibiting the activity of specific enzymes that are involved in the inflammatory response. This compound can also modulate the immune system by inhibiting the activity of specific protein kinases that are involved in immune cell signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide in lab experiments is its specificity for certain enzymes and proteins. This compound can be used to selectively target and inhibit the activity of these enzymes and proteins, which can provide valuable insights into their function and role in disease. However, one limitation of using this compound is its potential toxicity. Like many small molecule inhibitors, this compound can have off-target effects and may cause toxicity in non-target cells.
Direcciones Futuras
There are several future directions for research on 3-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide. One direction is to investigate its efficacy and safety in clinical trials for the treatment of cancer, inflammation, and autoimmune disorders. Another direction is to explore its potential as a tool for studying specific enzymes and proteins in vitro and in vivo. Additionally, researchers can investigate the potential of this compound to be used in combination with other therapies to enhance their efficacy and reduce toxicity. Finally, future research can focus on developing new and improved synthesis methods for this compound to increase yield and purity.
Métodos De Síntesis
The synthesis method of 3-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide involves a series of chemical reactions. The first step involves the reaction of 4-methyl-6-(1-piperidinyl)-2-pyrimidinylamine with 2-bromoethylamine hydrobromide to form 2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethylamine. The second step involves the reaction of 2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethylamine with 3-chlorobenzoyl chloride to form this compound. This synthesis method has been optimized to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
3-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of specific enzymes and proteins that are involved in various diseases, including cancer, inflammation, and autoimmune disorders. Researchers have used this compound in both in vitro and in vivo studies to investigate its efficacy and safety.
Propiedades
IUPAC Name |
3-chloro-N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O/c1-14-12-17(25-10-3-2-4-11-25)24-19(23-14)22-9-8-21-18(26)15-6-5-7-16(20)13-15/h5-7,12-13H,2-4,8-11H2,1H3,(H,21,26)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRPBWKLEDVBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C2=CC(=CC=C2)Cl)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyanophenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5307590.png)
![N'-[4-(benzyloxy)benzylidene]-2-(4-chlorophenoxy)propanohydrazide](/img/structure/B5307592.png)


![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5307611.png)

![N-ethyl-2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methyl-2-oxoethanamine](/img/structure/B5307622.png)
![N-(4-chloro-2-fluorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5307644.png)
![1-(2-methyl-4-pyridinyl)-4-[(6-methyl-2-pyridinyl)methyl]-1,4-diazepane](/img/structure/B5307651.png)

![N-[amino(imino)methyl]-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5307664.png)
![1'-[(3-methoxypyridin-2-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5307672.png)

